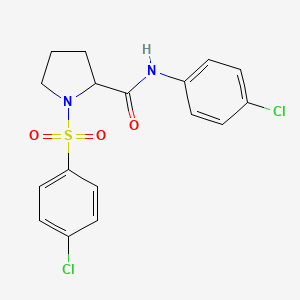

1-(4-chlorobenzenesulfonyl)-N-(4-chlorophenyl)pyrrolidine-2-carboxamide

Beschreibung

1-(4-chlorobenzenesulfonyl)-N-(4-chlorophenyl)pyrrolidine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring substituted with a sulfonyl group and two chlorophenyl groups, making it a subject of study in organic synthesis and medicinal chemistry.

Eigenschaften

IUPAC Name |

N-(4-chlorophenyl)-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N2O3S/c18-12-3-7-14(8-4-12)20-17(22)16-2-1-11-21(16)25(23,24)15-9-5-13(19)6-10-15/h3-10,16H,1-2,11H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFLZBLOQOCFEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzenesulfonyl)-N-(4-chlorophenyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with pyrrolidine-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-chlorobenzenesulfonyl)-N-(4-chlorophenyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(4-Chlorobenzenesulfonyl)-N-(4-chlorophenyl)pyrrolidine-2-carboxamide has been explored for its potential as an inhibitor in various biological pathways. The sulfonamide moiety is particularly relevant in the development of pharmaceuticals targeting specific enzymes.

- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit antibacterial properties, suggesting potential applications in developing new antimicrobial agents.

- Cancer Research : The compound's ability to inhibit specific enzymes involved in cancer cell proliferation is under investigation. Its structural analogs have shown promise in targeting cancer pathways, leading to further exploration of this compound's efficacy.

Organic Synthesis

The compound can serve as a versatile intermediate in organic synthesis. Its reactive functional groups allow for various transformations, facilitating the creation of more complex molecules.

- Synthesis of Novel Compounds : Researchers are utilizing this compound to synthesize novel derivatives that may possess enhanced biological activities or novel properties.

- Reagent in Chemical Reactions : It can act as a reagent in palladium-catalyzed reactions, particularly in the formation of arylated products, which are crucial in synthesizing pharmaceuticals and agrochemicals.

Material Science

The unique properties of this compound make it suitable for applications in material science.

- Polymer Chemistry : Its sulfonamide group can be utilized to modify polymers, enhancing their thermal and mechanical properties.

- Nanotechnology : Research is ongoing into its use in creating nanostructured materials that could be employed in drug delivery systems or as catalysts in chemical reactions.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant antibacterial effects against Gram-positive bacteria. |

| Study 2 | Cancer Cell Inhibition | Showed promising results in inhibiting tumor growth in vitro through enzyme inhibition pathways. |

| Study 3 | Organic Synthesis | Successfully used as a precursor for synthesizing complex arylated compounds with high yields. |

Wirkmechanismus

The mechanism of action of 1-(4-chlorobenzenesulfonyl)-N-(4-chlorophenyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The chlorophenyl groups may enhance the compound’s binding affinity to hydrophobic pockets within target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(4-chlorophenyl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide

- N-(4-bromophenyl)-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide

Uniqueness

1-(4-chlorobenzenesulfonyl)-N-(4-chlorophenyl)pyrrolidine-2-carboxamide is unique due to the presence of two chlorophenyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Biologische Aktivität

The compound 1-(4-chlorobenzenesulfonyl)-N-(4-chlorophenyl)pyrrolidine-2-carboxamide (CAS No. 317377-82-5) is a member of the pyrrolidine derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Molecular Structure

- Molecular Formula : C14H16ClN2O3S

- Molecular Weight : 332.81 g/mol

- InChIKey : VLANFYPBMAFGEG-UHFFFAOYSA-N

Spectroscopic Data

The compound has been characterized using various spectroscopic methods, including NMR and mass spectrometry, confirming its structural integrity and purity .

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine, including the compound , exhibit significant antimicrobial properties. In particular:

- Antibacterial Activity : The compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains tested .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease, with findings suggesting strong inhibitory effects .

Anticancer Properties

The potential anticancer activity of this compound has been explored in various studies:

- Mechanism of Action : The sulfonamide moiety is believed to play a crucial role in its anticancer effects by interfering with cellular signaling pathways involved in tumor growth .

- Case Studies : In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines, suggesting a promising avenue for further research .

Other Pharmacological Activities

The compound has also been investigated for additional pharmacological effects:

- Hypoglycemic Activity : Some studies suggest that pyrrolidine derivatives may help in managing blood glucose levels, making them potential candidates for diabetes treatment .

- Anti-inflammatory Effects : Preliminary data indicate that the compound may possess anti-inflammatory properties, although more research is needed to confirm these findings .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is vital for optimizing its biological activity. Studies have shown that modifications to the phenyl and sulfonyl groups can significantly influence the potency and selectivity of the compound against various biological targets .

Comparative Analysis

Case Studies

- Antibacterial Screening : A study conducted on several pyrrolidine derivatives found that those with chlorinated phenyl groups exhibited enhanced antibacterial properties compared to their non-chlorinated counterparts .

- Cancer Cell Line Studies : In vitro assays using human cancer cell lines demonstrated that compounds similar to this compound could effectively reduce cell viability through apoptosis induction mechanisms .

Q & A

Basic: What are the recommended synthetic routes for 1-(4-chlorobenzenesulfonyl)-N-(4-chlorophenyl)pyrrolidine-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via sulfonylation of a pyrrolidine-2-carboxamide precursor using 4-chlorobenzenesulfonyl chloride under basic conditions. Optimization involves controlling stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) and reaction time (typically 12–24 hours in dichloromethane or THF). Catalytic bases like triethylamine or pyridine improve yield by neutralizing HCl byproducts. Post-synthesis purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) or preparative HPLC ensures high purity. For analogous compounds, yields >80% have been achieved using similar protocols .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm regiochemistry and purity. For example, pyrrolidine ring protons appear as distinct multiplets at δ 1.8–3.5 ppm, while sulfonamide protons are deshielded near δ 7.5–8.5 ppm .

- High-Resolution Mass Spectrometry (HRMS): ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]+ peaks).

- X-ray Crystallography: Resolves absolute stereochemistry and packing interactions. Orthorhombic systems (e.g., space group Pbca) are common for similar sulfonamides .

Advanced: How can X-ray crystallography resolve structural ambiguities, and what challenges arise from the sulfonamide moiety?

Methodological Answer:

Single-crystal X-ray diffraction determines bond lengths, angles, and non-covalent interactions (e.g., hydrogen bonds between sulfonyl oxygen and adjacent molecules). Challenges include:

- Crystal Growth: Sulfonamides often require slow evaporation from polar aprotic solvents (e.g., DMSO/water mixtures).

- Disorder: The 4-chlorophenyl group may exhibit rotational disorder, necessitating refinement with occupancy constraints.

- Data Collection: High-resolution data (≤0.8 Å) mitigates thermal motion artifacts. SHELX software (e.g., SHELXL) is recommended for refinement .

Advanced: What computational approaches predict the compound’s binding affinity to biological targets?

Methodological Answer:

- Molecular Docking: AutoDock Vina or Glide simulates ligand-receptor interactions. For example, pyrrolidine-2-carboxamides show affinity for enzymes like sphingosine kinase, with binding energies <−8 kcal/mol .

- Molecular Dynamics (MD): GROMACS or AMBER assesses stability of docked complexes over 50–100 ns trajectories.

- pKa Prediction: Tools like Chemaxon estimate ionization states of functional groups under physiological conditions .

Advanced: How can discrepancies in bioactivity data across studies be systematically addressed?

Methodological Answer:

- Assay Standardization: Use positive controls (e.g., known enzyme inhibitors) and replicate experiments in triplicate.

- Solubility Checks: Pre-dissolve compounds in DMSO (≤0.1% final concentration) to avoid aggregation artifacts.

- Metabolic Stability: Incubate with liver microsomes to assess degradation rates, as unstable compounds may yield false negatives .

Basic: What purification strategies ensure >95% purity for this compound?

Methodological Answer:

- Flash Chromatography: Use silica gel with gradient elution (e.g., 10% → 50% ethyl acetate in hexane).

- Recrystallization: Dissolve in hot ethanol and cool slowly to isolate crystalline product.

- HPLC: C18 columns with acetonitrile/water mobile phases (0.1% TFA) achieve baseline separation of impurities .

Advanced: How does stereochemistry influence bioactivity, and what methods confirm chiral integrity?

Methodological Answer:

- Chiral HPLC: Polysaccharide-based columns (e.g., Chiralpak IA) separate enantiomers.

- Circular Dichroism (CD): Detects Cotton effects at 200–250 nm for pyrrolidine rings.

- Stereochemical Retention: Racemization risks during synthesis are minimized by avoiding high temperatures (>60°C) .

Advanced: What protocols evaluate the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability: Incubate in buffers (pH 1–9) at 37°C for 24 hours, monitoring degradation via LC-MS.

- Thermal Stability: TGA/DSC analysis identifies decomposition temperatures.

- Light Sensitivity: Store solutions in amber vials to prevent photolysis .

Basic: What safety precautions are essential during handling?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of sulfonamide dust.

- Spill Management: Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How can structural modifications enhance selectivity in enzyme inhibition?

Methodological Answer:

- Pyrrolidine Ring Substitution: Introduce electron-withdrawing groups (e.g., fluorine) at C3 to modulate steric bulk.

- Sulfonamide Bioisosteres: Replace 4-chlorobenzenesulfonyl with tetrahydropyran-4-sulfonyl to improve solubility.

- SAR Studies: Test derivatives against enzyme panels (e.g., kinases, proteases) to identify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.